

# 2-Chloro-4-methyl-6-phenylpyrimidine CAS number and molecular structure

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## Compound of Interest

Compound Name: 2-Chloro-4-methyl-6-phenylpyrimidine

Cat. No.: B1580781

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An In-Depth Technical Guide to **2-Chloro-4-methyl-6-phenylpyrimidine**

## Introduction

**2-Chloro-4-methyl-6-phenylpyrimidine** is a substituted pyrimidine that serves as a versatile heterocyclic building block in synthetic organic chemistry. Its trifunctional nature, featuring a reactive chlorine atom, a methyl group, and a phenyl group on the pyrimidine core, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved pharmaceuticals. This guide provides a comprehensive overview of the chemical identity, molecular structure, synthesis, reactivity, and applications of **2-Chloro-4-methyl-6-phenylpyrimidine**, with a focus on its utility for researchers in medicinal chemistry and drug development.

## Chemical Identity and Physicochemical Properties

The fundamental identification and properties of **2-Chloro-4-methyl-6-phenylpyrimidine** are crucial for its handling, characterization, and use in synthesis. Key identifiers and properties are summarized below.

Property	Value	Source
CAS Number	32785-40-3	[1]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> ClN <sub>2</sub>	[1]
Molecular Weight	204.66 g/mol	[1]
Canonical SMILES	<chem>Cc1cc(-c2ccccc2)nc(n1)Cl</chem>	[1]
InChI	InChI=1S/C11H9ClN2/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3	[1]
InChIKey	XLNXAKAMPPMGDS-UHFFFAOYSA-N	[1]

## Molecular Structure

The structure of **2-Chloro-4-methyl-6-phenylpyrimidine** consists of a central pyrimidine ring substituted at positions 2, 4, and 6. The chlorine atom at the C2 position is the primary site of reactivity for nucleophilic substitution. The methyl group at C4 and the phenyl group at C6 provide steric and electronic features that can be exploited in molecular design.

Caption: Molecular structure of **2-Chloro-4-methyl-6-phenylpyrimidine**.

## Synthesis and Manufacturing

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dielectrophile with a C-N-C or N-C-N synthon. For **2-Chloro-4-methyl-6-phenylpyrimidine**, a common and logical approach involves the cyclocondensation of benzoylacetone (a 1,3-dicarbonyl compound) with urea, followed by chlorination of the resulting pyrimidinone intermediate.

## Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 4-Methyl-6-phenylpyrimidin-2(1H)-one

- To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add benzoylacetone (1 equivalent) and urea (1.2 equivalents).

- Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into ice-cold water.
- Acidify the aqueous solution with dilute hydrochloric acid (HCl) to a pH of ~6 to precipitate the product.
- Filter the resulting solid, wash with cold water, and dry under vacuum to yield 4-methyl-6-phenylpyrimidin-2(1H)-one.

#### Step 2: Chlorination to **2-Chloro-4-methyl-6-phenylpyrimidine**

- Suspend the 4-methyl-6-phenylpyrimidin-2(1H)-one (1 equivalent) in phosphorus oxychloride ( $\text{POCl}_3$ ) (5-10 equivalents).
- Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to the mixture.
- Heat the reaction mixture to reflux for 3-4 hours. The reaction should be performed in a well-ventilated fume hood.
- After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess  $\text{POCl}_3$ .
- Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline.
- Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford pure **2-Chloro-4-methyl-6-phenylpyrimidine**.

Caption: General synthetic workflow for **2-Chloro-4-methyl-6-phenylpyrimidine**.

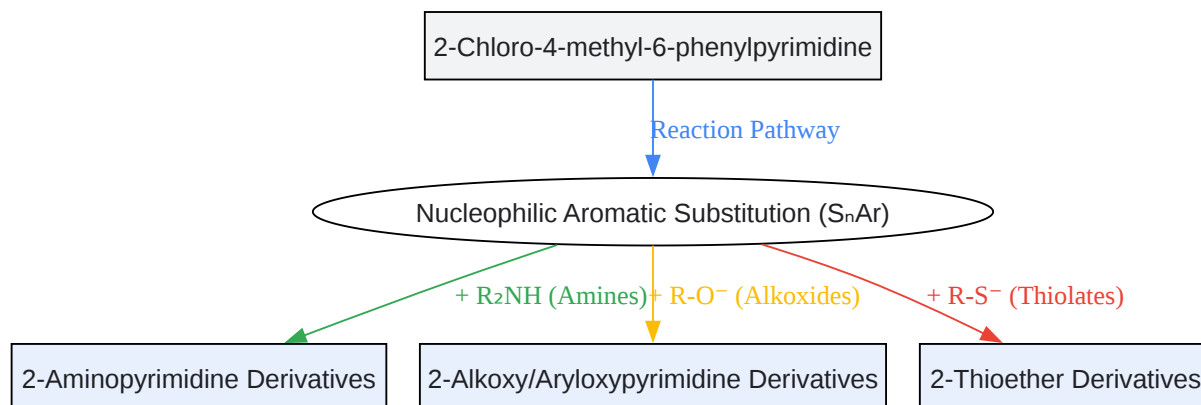
## Chemical Reactivity and Derivatization

The reactivity of **2-Chloro-4-methyl-6-phenylpyrimidine** is dominated by the chlorine atom at the C2 position. The pyrimidine ring is an electron-deficient system, which makes the carbon atoms attached to the electronegative nitrogen atoms (especially C2, C4, and C6) susceptible to nucleophilic attack.<sup>[2]</sup> The chlorine atom is an excellent leaving group, facilitating nucleophilic aromatic substitution ( $S_NAr$ ) reactions.

This reactivity is the cornerstone of its utility as a synthetic intermediate. A wide array of nucleophiles can be used to displace the chloride, leading to a diverse library of 2-substituted pyrimidine derivatives.

### Key Reactions:

- **Amination:** Reaction with primary or secondary amines (e.g., piperazine, aniline derivatives) yields 2-aminopyrimidine compounds. This is one of the most common transformations in drug discovery for creating scaffolds like kinase inhibitors.<sup>[3]</sup>
- **Alkoxylation/Aryloxylation:** Treatment with alkoxides (e.g., sodium methoxide) or phenoxides results in the formation of 2-alkoxy or 2-aryloxypyrimidines.
- **Thiolation:** Reaction with thiols or thiolates produces 2-thioether derivatives.
- **Cross-Coupling Reactions:** While less common than for bromo- or iodo-analogs, the chloro-substituent can participate in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination under specific, often more forcing, conditions.<sup>[4]</sup>



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Caption: Key reactivity pathways for **2-Chloro-4-methyl-6-phenylpyrimidine**.

## Applications in Research and Drug Discovery

The substituted pyrimidine core is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds and engage in various interactions with biological targets. **2-Chloro-4-methyl-6-phenylpyrimidine** serves as a key starting material for compounds targeting a range of diseases.

- **Kinase Inhibitors:** Many kinase inhibitors feature a 2-aminopyrimidine core, which acts as a "hinge-binder" in the ATP-binding pocket of kinases. The synthesis of such compounds often involves the reaction of a 2-chloropyrimidine intermediate with an appropriate amine. For example, the dual Src/Abl kinase inhibitor Dasatinib (BMS-354825) contains a substituted 2-aminopyrimidine moiety, demonstrating the importance of this structural class in oncology.[3]
- **Antifungal Agents:** Phenylpyrimidine derivatives have been investigated as novel antifungal agents that target enzymes like lanosterol 14 $\alpha$ -demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[5] The ability to easily modify the 2-position of the pyrimidine ring allows for the optimization of activity and pharmacokinetic properties.
- **Anti-cancer Agents:** Various substituted phenylpyrimidines have been synthesized and evaluated for their anti-cancer properties. These compounds can overcome multidrug

resistance and have shown efficacy in xenograft models.[6] **2-Chloro-4-methyl-6-phenylpyrimidine** is an ideal precursor for generating libraries of such compounds for structure-activity relationship (SAR) studies.

The strategic placement of the chloro, methyl, and phenyl groups provides a framework that can be systematically elaborated to probe the binding pockets of enzymes and receptors, making this compound a valuable tool for lead generation and optimization in drug discovery programs.

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